molecular formula C16H18N4O3 B2665365 (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448133-48-9

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2665365
CAS RN: 1448133-48-9
M. Wt: 314.345
InChI Key: DGQDXUNSPZYEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.

Mechanism of Action

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibits the BET family of proteins by binding to the bromodomain, which is responsible for recognizing acetylated lysine residues on histones. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins leads to the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have a significant impact on various cellular processes, including cell proliferation, inflammation, and gene regulation. The inhibition of the BET family of proteins by (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone leads to the downregulation of genes involved in these cellular processes, leading to a reduction in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for the BET family of proteins, which reduces the risk of off-target effects. Additionally, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to be effective in low concentrations, making it a valuable tool for studying the role of the BET family of proteins in various cellular processes. However, one limitation of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its limited solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.

Future Directions

The potential applications of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in scientific research are vast, and future directions for research include investigating its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and its impact on gene regulation and other cellular processes. Finally, the development of new synthetic methods to improve the solubility and yield of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could lead to its broader application in scientific research.

Synthesis Methods

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process, starting with the reaction of 2-bromopyrazine with 1-(2-hydroxyethyl)piperidine to form 4-(pyrazin-2-yloxy)piperidine. This intermediate is then reacted with 5-cyclopropylisoxazole-3-carboxylic acid to produce (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone. The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been optimized to yield high purity and high yields.

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins. Inflammation is also a target for (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, as it has been shown to reduce inflammation in animal models. Additionally, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential in treating cardiovascular diseases by reducing the expression of genes involved in the development of atherosclerosis.

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQDXUNSPZYEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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